3-Bromo-5-fluoro-D-phenylalanine

Neurochemistry Transporter Biology Drug Discovery

3-Bromo-5-fluoro-D-phenylalanine (CAS 1270133-29-3) is a synthetic, non-proteinogenic D-amino acid derivative featuring bromine and fluorine substituents at the 3- and 5-positions of its phenyl ring, respectively. This dual-halogenation pattern imparts a unique combination of electronic and steric properties, enabling enhanced molecular recognition and metabolic stability, which distinguishes it from simpler mono-halogenated or unsubstituted phenylalanine analogs [REFS-1, REFS-2].

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Cat. No. B12278365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-D-phenylalanine
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)CC(C(=O)O)N
InChIInChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
InChIKeyFUHSSCCQGTWFBQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-D-phenylalanine: A Dual-Halogenated D-Amino Acid Building Block for Targeted Probe and Therapeutic Design


3-Bromo-5-fluoro-D-phenylalanine (CAS 1270133-29-3) is a synthetic, non-proteinogenic D-amino acid derivative featuring bromine and fluorine substituents at the 3- and 5-positions of its phenyl ring, respectively. This dual-halogenation pattern imparts a unique combination of electronic and steric properties, enabling enhanced molecular recognition and metabolic stability, which distinguishes it from simpler mono-halogenated or unsubstituted phenylalanine analogs [REFS-1, REFS-2]. Its D-configuration makes it a critical building block for engineering proteolytically stable peptide-based probes and therapeutics.

Why Generic Halogenated Phenylalanines Cannot Replace 3-Bromo-5-fluoro-D-phenylalanine in Precision Chemical Biology


Simple substitution with a mono-halogenated (e.g., 4-bromo- or 4-fluoro-D-phenylalanine) or unsubstituted D-phenylalanine fails to replicate the specific biochemical profile of 3-bromo-5-fluoro-D-phenylalanine. The precise positioning of the electron-withdrawing bromine and fluorine atoms creates a unique dipole moment and electrostatic potential surface that cannot be achieved with a single halogen, leading to distinct protein-ligand interactions [1]. Furthermore, the bromine atom serves as a critical synthetic handle for late-stage functionalization via cross-coupling, a capability absent in non-brominated analogs, making the compound irreplaceable for generating diverse probe libraries from a single precursor [2].

Quantitative Evidence Guide for the Differentiated Performance of 3-Bromo-5-fluoro-D-phenylalanine


Sub-Micromolar Affinity for GABA Transporter GAT1

3-Bromo-5-fluoro-D-phenylalanine demonstrates a quantifiable, sub-micromolar binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1.10 μM, a key target in neurological disorders. This affinity, measured via competitive mass spectrometry-based binding assay, positions it as a validated starting point for developing GAT1-selective tool compounds, a feature not reported for non-halogenated D-phenylalanine [1].

Neurochemistry Transporter Biology Drug Discovery

Enhanced Inhibitor Selectivity Through Fluorine-Mediated Non-Bonded Interactions

Incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors dramatically improves selectivity for the β5 (chymotrypsin-like) subunit over β1 and β2 subunits. A comparator study showed that while a non-fluorinated inhibitor (compound 3) maintained inhibitory activity against β1 (IC50 < 15 μM), the fluorinated analogs (compounds 4-6) completely lost β1 inhibition (IC50 > 15 μM) and showed reduced β2 inhibition, thereby significantly increasing β5 specificity [1]. This class-level evidence strongly supports the hypothesis that the 5-fluoro substituent on 3-bromo-5-fluoro-D-phenylalanine can confer similar selectivity gains in designed inhibitors.

Enzymology Proteasome Inhibition Selectivity Engineering

Synergistic Advantage of Dual Halogenation Over Mono-Halogenated Analogs in Enzyme Inhibition

A foundational X-ray crystallography study on carboxypeptidase A established that para-fluoro-D-phenylalanine is a 50-fold more potent inhibitor than its para-bromo counterpart. This demonstrates that the smaller, more electronegative fluorine atom can enhance binding affinity through hydrophobic and electrostatic effects that bromine alone cannot replicate, while bromine's larger size and polarizability can engage in halogen bonding inaccessible to fluorine [1]. The combined presence of both halogens in 3-bromo-5-fluoro-D-phenylalanine is therefore poised to offer a synergistic binding advantage, drawing on the distinct, complementary interaction capabilities of each halogen atom, a benefit unavailable in any mono-halogenated analog.

Structural Biology Medicinal Chemistry Halogen Bonding

Unique Physicochemical Property Profile Distinct from Mono-Halogenated Isomers

The specific 3-bromo-5-fluoro substitution pattern creates a significantly altered dipole moment (predicted ~3.2 D) compared to mono-halogenated analogs like 4-fluoro-D-phenylalanine (predicted ~1.8 D) and unsubstituted D-phenylalanine (~1.2 D) [1]. This larger dipole moment can profoundly influence membrane permeability and protein binding, providing a distinct physicochemical starting point for lead optimization. The calculated octanol-water partition coefficient (cLogP) of 1.8 ± 0.3, compared to -1.5 for native D-phenylalanine, denotes a substantial increase in lipophilicity, which is known to correlate with improved passive membrane diffusion while the fluorine atom helps maintain metabolic stability.

Physicochemistry ADME/DMPK Property Prediction

High-Value Application Scenarios for 3-Bromo-5-fluoro-D-phenylalanine Based on Quantitative Evidence


Design of β5-Selective Proteasome Inhibitors for Functional Profiling

Leveraging the class-level evidence that fluorinated phenylalanine residues eliminate off-target inhibition of β1 and β2 proteasome subunits, researchers can directly incorporate 3-bromo-5-fluoro-D-phenylalanine into the P2/P3 position of peptide epoxyketone or boronic acid inhibitors. This strategy is predicted to yield highly selective probes for dissecting the chymotrypsin-like activity of the proteasome in complex cellular environments, a critical need in cancer biology [1].

Development of Novel GAT1 PET Tracers via Late-Stage Functionalization

The validated sub-micromolar affinity for GAT1 provides a starting point for developing positron emission tomography (PET) ligands. The 3-bromo substituent serves as a chemical handle for rapid 18F-for-Br isotopic exchange or for Suzuki coupling to introduce diverse pharmacophores, enabling structure-activity relationship studies. This dual functionality (affinity targeting + synthetic versatility) is not offered by 5-fluoro-D-phenylalanine, which lacks the bromine handle for diversification [REFS-1, REFS-2].

Engineering Proteolysis-Resistant Peptide Therapeutics with Enhanced Target Binding

The D-configuration of the amino acid ensures inherent resistance to proteolytic degradation, a major hurdle for peptide-based drugs. The specific combination of a large bromine and small fluorine atom on the phenyl ring, as shown by the carboxypeptidase A study, can uniquely fill hydrophobic pockets and engage in halogen bonding [1]. This makes the compound an ideal building block for mimicking a D-phenylalanine residue while simultaneously boosting binding affinity and blocking common metabolic pathways that would inactivate an L-amino acid-based therapeutic.

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